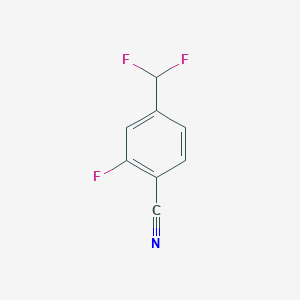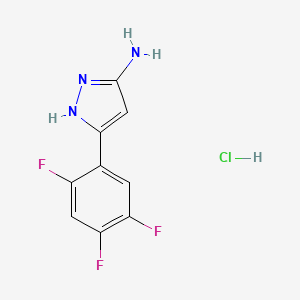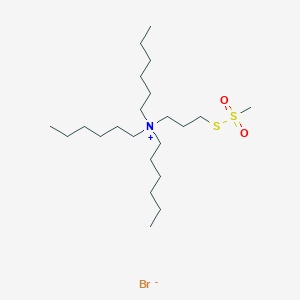
6-(3-Azetidinyl)quinoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD32662212” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662212” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662212” is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32662212” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
“MFCD32662212” has a wide array of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism by which “MFCD32662212” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways are subjects of ongoing research to fully elucidate the compound’s mode of action.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
Comparison: “MFCD32662212” stands out due to its unique reactivity and stability under various conditions. Compared to similar compounds, it offers higher efficiency in certain reactions and exhibits distinct biological activities. This uniqueness makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
6-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-10-6-9(11-7-13-8-11)3-4-12(10)14-5-1;/h1-6,11,13H,7-8H2;1H |
InChI-Schlüssel |
XYSCBHHSNAQCAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=C(C=C2)N=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)




![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)


